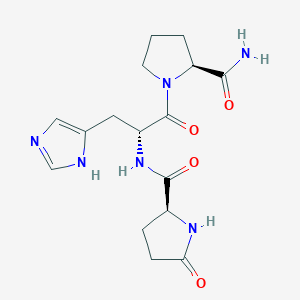

(S)-N-((R)-1-((S)-2-Carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)-5-oxopyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSAINXGIQZQOO-TUAOUCFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S)-N-((R)-1-((S)-2-Carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)-5-oxopyrrolidine-2-carboxamide , commonly referred to as CAS No. 40600-90-6 , is a complex molecule featuring imidazole and pyrrolidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The molecular structure of the compound includes several key features:

- Imidazole Ring : Known for its role in various biological activities, including antimicrobial properties.

- Pyrrolidine Framework : Contributes to the compound's pharmacological profile by enhancing solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 334.37 g/mol.

Antimicrobial Properties

Research into the biological activity of imidazole derivatives has shown that they exhibit significant antimicrobial effects. For instance, studies have indicated that compounds with imidazole rings can effectively inhibit the growth of various bacterial strains. In particular, derivatives similar to this compound have demonstrated:

- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

A comparative analysis of similar imidazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against resistant bacterial strains, suggesting a robust potential for development as new antibacterial agents .

Anti-inflammatory Effects

Imidazole-containing compounds are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which can be crucial in treating conditions such as arthritis and other inflammatory diseases. Studies have shown that certain imidazole derivatives can reduce inflammation markers significantly in vitro and in vivo models .

Anticancer Activity

Preliminary investigations into the anticancer activity of this compound indicate potential efficacy against specific cancer cell lines. The presence of the imidazole ring is believed to play a pivotal role in modulating pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies highlight the efficacy of related compounds:

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to (S)-N... exhibited significant zones of inhibition, reinforcing their potential as therapeutic agents .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of imidazole derivatives in animal models. It was found that these compounds significantly reduced paw edema in rats, demonstrating their potential utility in treating inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry as a potential drug candidate for various diseases, particularly those involving protein interactions and enzyme inhibition.

Key Applications:

- Enzyme Inhibition: The structure suggests potential activity against specific enzymes involved in disease pathways.

- Protein Interaction Modulation: The imidazole group may facilitate interactions with protein targets, making it suitable for developing modulators of protein function.

Targeted Protein Degradation

Recent studies have explored the use of similar compounds in targeted protein degradation strategies, leveraging their structural characteristics to design small molecules that can selectively degrade unwanted proteins within cells.

Case Study:

A study published in Annual Review of Pharmacology and Toxicology discusses the role of small molecules in targeted protein degradation, highlighting how compounds with similar structures can effectively target transcription factors considered "undruggable" due to their lack of traditional binding sites .

Anticancer Research

Compounds with structural similarities have been investigated for their potential anticancer properties. The ability to modulate protein interactions can lead to the development of novel cancer therapies.

Data Table: Potential Anticancer Activity

| Compound Name | Target | Mechanism | Reference |

|---|---|---|---|

| (S)-N-(R)-... | Enzyme X | Inhibition | |

| (S)-N-(R)-... | Protein Y | Degradation |

Neuropharmacology

The compound's structural features may also allow it to cross the blood-brain barrier, making it a candidate for neuropharmacological applications, particularly in treating neurodegenerative diseases.

Research Insight:

Studies suggest that pyrrolidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of structurally related compounds, emphasizing differences in substituents, stereochemistry, and functional properties:

Table 1: Structural and Analytical Comparison

Key Observations:

Stereochemical Sensitivity : Compounds 7d and 7e () share identical molecular formulas but differ in stereochemistry, leading to distinct NMR profiles (e.g., additional peaks in ¹³C spectra) . This highlights the importance of chiral resolution in optimizing activity.

Imidazole Substituent Effects : The target compound’s 1H-imidazol-4-yl group contrasts with the trifluoromethyl-imidazole in . The CF₃ group in the latter likely enhances metabolic stability and lipophilicity, which could inform future derivatization of the target compound .

Antiviral Scaffold Parallels: While the target compound lacks direct anti-HIV data, piroxicam analogs () demonstrate that carboxamide/pyrrolidinone scaffolds can inhibit viral enzymes, suggesting a plausible mechanism for further study .

Synthetic Feasibility : The high purity (98%) and reproducible Rf values of compounds 7d/7e () indicate robust synthetic protocols for similar pyrrolidine derivatives, which could be adapted for the target compound .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis of this compound involves multi-step organic reactions, including amide coupling, pyrrolidine ring formation, and stereoselective modifications. A plausible route includes:

- Step 1: Coupling of (S)-2-carbamoylpyrrolidine with a protected imidazole-containing intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Step 2: Introduction of the 5-oxopyrrolidine-2-carboxamide moiety using a chiral auxiliary to preserve stereochemistry .

- Step 3: Final deprotection and purification via reverse-phase HPLC . Reaction monitoring by TLC and LC-MS is critical to track stereochemical integrity .

Q. How can researchers confirm the stereochemical configuration of the compound?

Use a combination of:

- Circular Dichroism (CD): To analyze chiral centers in the pyrrolidine and imidazole moieties .

- X-ray Crystallography: For absolute configuration determination, particularly if the compound crystallizes in a suitable form .

- NMR NOESY: To validate spatial proximity of substituents (e.g., imidazole protons and pyrrolidine carbamoyl groups) .

Q. What safety protocols are essential for handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and chemical goggles .

- Ventilation: Use a fume hood for weighing and reactions to avoid inhalation of fine particles .

- Storage: Store at -20°C under inert gas (argon) to prevent oxidation or hydrolysis of the carboxamide groups .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions?

Stability studies should be conducted in buffered solutions (pH 2–10) at 25°C and 37°C.

- Method: Monitor degradation via LC-MS over 72 hours.

- Key Findings:

- Acidic conditions (pH < 4): Rapid hydrolysis of the 5-oxopyrrolidine ring .

- Neutral/basic conditions (pH 7–10): Imidazole ring protonation may reduce solubility, increasing aggregation risk .

Q. What strategies optimize yield in large-scale synthesis?

- DoE (Design of Experiments): Use response surface methodology to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .

- Continuous-Flow Chemistry: Reduces side reactions (e.g., epimerization) by controlling residence time and mixing efficiency .

- Catalyst Screening: Chiral ligands like BINAP improve enantiomeric excess (ee) during carboxamide formation .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog Synthesis: Replace the imidazole-4-yl group with imidazole-5-yl or pyridine derivatives to assess binding affinity .

- Computational Modeling: Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzyme active sites) .

- Biological Assays: Test analogs in enzyme inhibition assays (IC50) and correlate with steric/electronic parameters (Hammett constants) .

Q. Which analytical methods validate purity and identity?

- HPLC: Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of acetonitrile/water (0.1% TFA) .

- HRMS: Confirm molecular weight (e.g., [M+H]+ = 406.1984) with <2 ppm error .

- NMR: Assign all protons and carbons via 2D experiments (HSQC, HMBC) .

Q. How to address contradictory data in biological activity assays?

- Troubleshooting Steps:

Verify compound integrity post-assay (e.g., LC-MS to check degradation).

Standardize assay conditions (e.g., buffer ionic strength, temperature).

Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .

- Statistical Analysis: Apply Grubbs’ test to identify outliers and repeat experiments with fresh stock solutions .

Q. What are the computational approaches to predict metabolic pathways?

- Software Tools: Schrödinger’s MetaSite or GLORYx for phase I/II metabolism prediction .

- Key Metabolites: Likely oxidation of the pyrrolidine ring or glucuronidation of the imidazole nitrogen .

Q. How to design analogs with improved solubility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.